Chemical structure and properties of 3-(4-Butylphenyl)pentan-3-ol
Chemical structure and properties of 3-(4-Butylphenyl)pentan-3-ol
Structural Analysis, Synthetic Pathways, and Physicochemical Profiling
Executive Summary
This technical guide provides a comprehensive profile of 3-(4-butylphenyl)pentan-3-ol , a tertiary benzylic alcohol characterized by a significant lipophilic domain (4-n-butylphenyl) and a sterically hindered hydrophilic center (diethyl carbinol). While less ubiquitous than its tert-butyl analogs, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies regarding steric bulk and lipophilicity in drug design, and as a functional intermediate in the synthesis of liquid crystalline materials.
This document outlines the core physicochemical parameters, details a robust Grignard-based synthetic protocol, and establishes analytical benchmarks for verification.
Part 1: Structural Architecture & Physicochemical Properties
The molecule comprises a central tertiary carbon bonded to a hydroxyl group, two ethyl chains, and a para-substituted aromatic ring. This architecture creates a distinct amphiphilic profile with high lipophilicity.
1.1 Physicochemical Data Matrix[1]
| Parameter | Value / Description | Context |
| IUPAC Name | 3-(4-butylphenyl)pentan-3-ol | |
| CAS Registry | 1443306-23-7 | |
| Molecular Formula | C₁₅H₂₄O | |
| Molecular Weight | 220.35 g/mol | |
| LogP (Predicted) | ~4.6 - 4.9 | Highly lipophilic; significant membrane permeability expected. |
| H-Bond Donor/Acceptor | 1 / 1 | Tertiary alcohol acts as both, though sterically hindered. |
| Rotatable Bonds | 6 | High conformational flexibility in the n-butyl tail. |
| Topological Polar Surface Area | 20.2 Ų | Low TPSA suggests blood-brain barrier (BBB) permeability potential. |
| Predicted Boiling Point | ~310-320°C (at 760 mmHg) | High due to MW and H-bonding; likely distillable only under high vacuum. |
1.2 Structural Pharmacophore Analysis
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The Lipophilic Tail (n-Butyl): Unlike the rigid tert-butyl group often used to block metabolic oxidation, the n-butyl chain introduces conformational flexibility. This allows the molecule to intercalate into lipid bilayers more effectively but makes the benzylic position of the butyl chain susceptible to cytochrome P450 oxidation.
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The Steric Core (Diethyl Carbinol): The two ethyl groups flanking the hydroxyl center provide significant steric protection. This reduces the rate of esterification and oxidation compared to secondary alcohols, making the hydroxyl group relatively chemically inert except under forcing acidic conditions (leading to elimination).
Part 2: Synthetic Pathways & Process Chemistry[2]
The most robust route to 3-(4-butylphenyl)pentan-3-ol is the nucleophilic addition of a Grignard reagent to a symmetrical ketone. This approach minimizes byproduct formation compared to ester alkylation.
2.1 Retrosynthetic Logic
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Disconnection: C–C bond between the benzylic carbon and the carbonyl carbon of the pentane chain.
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Precursors: 4-Butylphenylmagnesium bromide (Nucleophile) + 3-Pentanone (Electrophile).
2.2 Experimental Protocol: Grignard Addition
Note: All glassware must be flame-dried and flushed with Argon.
Reagents:
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1-Bromo-4-butylbenzene (1.0 equiv)
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Magnesium turnings (1.1 equiv, activated)
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3-Pentanone (1.05 equiv)
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Anhydrous THF (Solvent)
Step-by-Step Methodology:
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Activation: Place Mg turnings in a 3-neck flask. Add a crystal of iodine and heat gently until iodine vaporizes to activate the Mg surface.
-
Formation of Grignard (PhMgBr):
-
Dissolve 1-bromo-4-butylbenzene in anhydrous THF.
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Add 10% of this solution to the Mg. Initiate reaction (look for turbidity/exotherm).
-
Add the remainder dropwise to maintain a gentle reflux.
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Checkpoint: Solution should turn dark grey/brown.
-
-
Nucleophilic Addition:
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Cool the Grignard solution to 0°C.
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Add 3-pentanone (diluted in THF) dropwise over 30 minutes.
-
Rationale: Low temperature prevents enolization of the ketone or competitive reduction side reactions.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl (mild acid prevents dehydration of the tertiary alcohol).
-
Extract with diethyl ether (3x).
-
Wash combined organics with brine, dry over MgSO₄.
-
-
Purification:
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Concentrate in vacuo.
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Purify via high-vacuum distillation or flash chromatography (Hexanes:EtOAc 9:1).
-
2.3 Reaction Pathway Visualization
Figure 1: Grignard synthesis pathway converting aryl halide to tertiary alcohol.[6]
Part 3: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
3.1 Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
The symmetry of the pentyl chain and the para-substitution pattern are key identifiers.
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δ 7.10 - 7.30 ppm (4H, m): Aromatic protons. Look for an AA'BB' system characteristic of para-substitution.
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δ 2.60 ppm (2H, t): Benzylic methylene of the butyl chain (Ar-CH ₂-C₃H₇).
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δ 1.70 - 1.90 ppm (4H, m): Methylene protons of the ethyl groups attached to the quaternary center (C-CH ₂-CH₃). These may appear as complex multiplets due to diastereotopic nature if chiral centers were present, but here they are chemically equivalent (though potentially magnetically non-equivalent depending on conformation).
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δ 1.50 - 1.60 ppm (2H, m): Middle methylene of the butyl chain.
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δ 1.35 ppm (2H, m): Penultimate methylene of the butyl chain.
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δ 0.92 ppm (3H, t): Methyl group of the butyl chain.
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δ 0.75 ppm (6H, t): Methyl groups of the ethyl chains (attached to the carbinol).
3.2 Mass Spectrometry (GC-MS)
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Molecular Ion (M+): 220 m/z (often weak for tertiary alcohols).
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Base Peak: Likely 191 m/z (M - 29, loss of an ethyl group) or 202 m/z (M - 18, dehydration).
-
Fragmentation: A significant peak at m/z 163 corresponds to the loss of the butyl chain (C₄H₉), though benzylic cleavage is more dominant.
Part 4: Reactivity & Applications[3]
4.1 Chemical Stability & Dehydration
The tertiary nature of the alcohol makes it highly susceptible to acid-catalyzed dehydration via the E1 mechanism.
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Reaction: 3-(4-butylphenyl)pentan-3-ol + H₂SO₄ → 3-(4-butylphenyl)pent-2-ene.
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Implication: In formulation, avoid acidic excipients. This property is useful in materials science to generate styrene-like monomers for polymerization.
4.2 Biological & Material Relevance[1][7]
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Surfactant Chemistry: The molecule serves as a non-ionic hydrophobe. The n-butyl chain provides "soft" lipophilicity compared to fluorinated or branched analogs.
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Liquid Crystals: 4-alkylphenyl derivatives are classic mesogens. This alcohol can be used as a core to synthesize calamitic liquid crystals by esterifying the hydroxyl group with mesogenic acids (e.g., alkoxybenzoic acids).
4.3 Metabolic Logic (SAR)
In a biological context, the metabolism of this molecule follows predictable oxidation pathways.
Figure 2: Predicted metabolic fate. Note that direct glucuronidation of the tertiary alcohol is slow due to steric hindrance from the ethyl groups.
References
-
PubChem Database. "3-(4-Butylphenyl)pentan-3-ol (Compound)."[8] National Center for Biotechnology Information. Accessed February 27, 2026. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Grignard mechanism and tertiary alcohol stability).[3][4][5]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for standard Grignard anhydrous protocols).
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Basis for LogP and lipophilicity predictions of alkyl-phenyl systems).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for NMR splitting pattern predictions of AA'BB' and ethyl systems).
Sources
- 1. Showing Compound 3-pentanol (FDB029632) - FooDB [foodb.ca]
- 2. manavchem.com [manavchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-(4-Butylphenyl)pentan-3-ol | C15H24O | CID 91657252 - PubChem [pubchem.ncbi.nlm.nih.gov]
